5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one
Description
5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a diethoxypropynyl substituent at the 5-position of the indolin-2-one scaffold. The 5-position substitution in this compound introduces a propargyl ether group (3,3-diethoxyprop-1-ynyl), which may enhance metabolic stability, modulate electronic properties, or influence molecular interactions with biological targets.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-(3,3-diethoxyprop-1-ynyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H17NO3/c1-3-18-15(19-4-2)8-6-11-5-7-13-12(9-11)10-14(17)16-13/h5,7,9,15H,3-4,10H2,1-2H3,(H,16,17) |
InChI Key |
KYMPSBTXYXTFHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC1=CC2=C(C=C1)NC(=O)C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one can be contextualized by comparing it to structurally related indolin-2-one derivatives. Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Halogen substituents (e.g., Cl, F) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes like kinases . In contrast, the diethoxypropynyl group in the target compound introduces steric bulk and ether oxygen atoms, which may favor hydrogen bonding or metabolic stability.
- Hybrid Scaffolds : Nitroimidazole hybrids (e.g., compound 5f in ) demonstrate potent antibacterial activity, suggesting that combining indolin-2-one with heterocycles can expand therapeutic scope.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Ethoxy groups may slow oxidative metabolism compared to labile esters or amides in analogues like 5a–5f .
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves heating 5-bromoindolin-2-one (4.20 mmol), 3,3-diethoxyprop-1-yne (9.4 mmol), dichlorobis(triphenylphosphine)palladium(II) (5 mol%), copper(I) iodide (10 mol%), and triethylamine (3 equiv) in dichloromethane at reflux for 48 hours. The base neutralizes HBr generated during the reaction, while the solvent’s moderate polarity balances solubility and reaction rate. Post-reaction, silica gel chromatography (30% ethyl acetate/hexanes) isolates the product in 87% yield.
Critical Parameters :
-
Catalyst Loading : Reducing Pd catalyst to <5 mol% decreases conversion rates.
-
Solvent Choice : Dichloromethane outperforms THF or DMF in minimizing alkyne oligomerization.
-
Temperature : Prolonged reflux (48 h) ensures complete consumption of the brominated precursor.
Spectroscopic Validation
The product exhibits characteristic NMR signals:
-
¹H NMR (CDCl₃) : δ 9.08 (d, J = 2.4 Hz, 1H, aromatic), 3.75 (q, J = 7.2 Hz, 6H, OCH₂CH₃), 1.29 (t, J = 7.2 Hz, 9H, CH₃).
-
¹³C NMR : Peaks at δ 158.2 (C=O), 95.4 (sp-hybridized alkyne carbon), and 63.1 (OCH₂CH₃) confirm the structure.
Aldol Condensation and Subsequent Alkyne Functionalization
While aldol condensations are widely used for 3-substituted indolin-2-ones, installing an alkyne at the 5-position requires post-condensation modifications. A two-step approach involves:
-
Synthesizing 5-formylindolin-2-one via Vilsmeier-Haack formylation.
-
Subjecting the aldehyde to Corey-Fuchs reaction to install the alkyne.
Formylation of Indolin-2-one
Treatment of indolin-2-one with POCl₃ and DMF at 0°C generates 5-formylindolin-2-one. This intermediate is unstable and requires immediate use.
Corey-Fuchs Alkyne Synthesis
The aldehyde undergoes reaction with CBr₄ and PPh₃ to form a dibromoolefin, followed by elimination with KOtBu to yield the alkyne. However, this method gives lower yields (~50%) compared to Sonogashira coupling due to competing side reactions.
Multi-Step Synthesis via Protected Intermediates
Complex syntheses leveraging protective groups, as demonstrated in purine and quinoline derivatives, highlight strategies to enhance regioselectivity. For 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one, a PMB (para-methoxybenzyl)-protected intermediate could mitigate undesired reactivity during alkyne installation.
Protection and Deprotection Strategy
-
PMB Protection : Indolin-2-one is treated with PMB-Cl and K₂CO₃ in IPA to shield the NH group.
-
Sonogashira Coupling : The protected 5-bromoindolin-2-one undergoes coupling with 3,3-diethoxyprop-1-yne.
-
Deprotection : TFA-mediated cleavage of the PMB group restores the free indolin-2-one.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| PMB Protection | 92 |
| Sonogashira Coupling | 85 |
| Deprotection | 88 |
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency and Scalability
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Sonogashira Coupling | 87 | >98% | High |
| Aldol-Corey-Fuchs | 50 | 90% | Low |
| PMB-Mediated Route | 68* | 95% | Moderate |
| *Overall yield after three steps. |
The Sonogashira method outperforms others in yield and simplicity, though the PMB route offers advantages in avoiding NH group interference.
Challenges and Side Reactions
-
Alkyne Oligomerization : Elevated temperatures or excess alkyne promote dimerization, necessitating strict stoichiometric control.
-
Z/E Isomerism : In analogues, aldol-derived alkenes exhibit Z/E ratios up to 76:24, complicating purification.
-
Protecting Group Stability : PMB groups may partially cleave under acidic Sonogashira conditions, requiring sequential deprotection .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing substituents at the 5-position of indolin-2-one derivatives, and how do they apply to 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one?
- Methodology : A general approach involves coupling reactions (e.g., Sonogashira or Heck reactions) to introduce alkynyl or aryl groups at the 5-position. For example, 5-substituted indolin-2-ones can be synthesized via palladium-catalyzed cross-coupling of halogenated indolin-2-one precursors with alkynes or other nucleophiles . The 3,3-diethoxyprop-1-ynyl group in the target compound likely requires protection/deprotection steps to stabilize the alkyne moiety during synthesis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions.
Q. How does the 3,3-diethoxyprop-1-ynyl substituent influence the electronic and steric properties of indolin-2-one?
- Methodology : Computational modeling (DFT or molecular docking) and spectroscopic techniques (e.g., NMR, IR) can assess electronic effects. The ethoxy groups act as electron-donating substituents, potentially stabilizing the indolin-2-one core via resonance. Steric hindrance from the diethoxypropynyl group may affect binding to biological targets, as seen in similar kinase inhibitors where bulky substituents modulate ATP-binding site interactions .
Q. What characterization techniques are essential for confirming the structure of 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one?
- Methodology :
- NMR : H and C NMR to verify substituent positions and diastereotopic protons.
- X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated for related indolin-2-one derivatives (e.g., 3-{5-[3-(4-fluorophenyl)-1-isopropylindol-2-yl]-1H-pyrazol-1-yl}indolin-2-one) .
- HRMS : To validate molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anti-proliferative potential of 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one analogs?
- Methodology :
- Step 1 : Synthesize analogs with modifications to the diethoxypropynyl group (e.g., replacing ethoxy with methyl or cyclopropyl groups) .
- Step 2 : Screen against cancer cell lines (e.g., HT-29, MDA-MB-231) using MTT assays. Compare IC values to identify critical substituents.
- Step 3 : Perform molecular dynamics simulations to correlate steric/electronic properties with activity, as shown for pyrrole indolin-2-one kinase inhibitors .
Q. What challenges arise in crystallizing 5-(3,3-Diethoxyprop-1-ynyl)indolin-2-one, and how can they be mitigated?
- Methodology :
- Issue : Flexible ethoxy groups may hinder crystal packing.
- Solution : Use co-crystallization agents (e.g., ethanol or DMSO) or slow evaporation in mixed solvents (e.g., CHOH/CHCl). Refinement with SHELXL software is recommended for handling disorder in the diethoxy groups .
Q. How does the diethoxypropynyl group affect the compound’s pharmacokinetic properties compared to other 5-substituted indolin-2-ones?
- Methodology :
- In vitro assays : Measure solubility (shake-flask method) and metabolic stability (microsomal incubation). The ethoxy groups may enhance solubility compared to non-polar substituents (e.g., methyl or halogen) but reduce membrane permeability .
- In silico prediction : Tools like SwissADME can predict logP and bioavailability, leveraging data from analogs like 3,3-diethyl-5-fluoroindolin-2-one .
Q. What strategies are effective in resolving contradictory biological activity data for indolin-2-one derivatives?
- Methodology :
- Data normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
- Orthogonal assays : Confirm anti-tubercular activity via both microplate Alamar Blue and CFU counting, as done for 5-acetylindolin-2-one derivatives .
- Batch-to-batch purity checks : HPLC with UV/ELSD detection to ensure >95% purity, critical for reproducibility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
